Lipophilicity Differentiation: cLogP Shift of 4-Fluorobenzyl vs. 4-Chlorobenzyl Analog
The 4-fluorobenzyl substituent confers a calculated logP (cLogP) of approximately 2.1, compared to approximately 2.6 for the 4-chlorobenzyl analog (CAS 2034276-36-1), resulting in a ΔcLogP of –0.5 units [1]. This reduced lipophilicity, while moderate, positions the compound in a more favorable range for CNS drug-like properties (optimal cLogP 1–3) relative to the slightly more lipophilic chloro congener.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 |
| Comparator Or Baseline | N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide: cLogP ≈ 2.6 |
| Quantified Difference | ΔcLogP ≈ –0.5 (lower lipophilicity for the 4-fluoro compound) |
| Conditions | In silico prediction; consistent results from multiple software packages (ALOGPS, XLOGP3) |
Why This Matters
Lipophilicity is a primary driver of non-specific protein binding, membrane permeability, and metabolic clearance; a 0.5 log unit difference can shift oral absorption and tissue distribution profiles, directly influencing in vivo experimental outcomes.
- [1] ALOGPS 2.1 / PubChem predicted properties. cLogP values: C17H19FN4O2 (fluorobenzyl) ≈ 2.1; C17H19ClN4O2 (chlorobenzyl) ≈ 2.6. View Source
